1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-fluorouracil
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Overview
Description
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-fluorouracil is a synthetic nucleoside analog. Compounds like this are often used in medicinal chemistry due to their potential therapeutic properties, particularly in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-fluorouracil typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and fluorination. Common reagents might include protected ribose derivatives, fluorinating agents, and amino group protectors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-fluorouracil can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could produce various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying nucleoside analog interactions with enzymes.
Medicine: Potential use as an anticancer agent.
Industry: Production of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-fluorouracil typically involves incorporation into DNA or RNA, leading to chain termination or faulty transcription. This can inhibit cell proliferation, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
Gemcitabine: Another nucleoside analog used in cancer treatment.
Cytarabine: Used in the treatment of certain leukemias.
Uniqueness
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-fluorouracil is unique due to its specific structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nucleoside analogs.
Properties
CAS No. |
133488-40-1 |
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Molecular Formula |
C10H14FN3O5 |
Molecular Weight |
275.23 g/mol |
IUPAC Name |
1-[(2R,4S)-4-amino-5-[(1S)-1,2-dihydroxyethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14FN3O5/c11-4-2-14(10(18)13-9(4)17)7-1-5(12)8(19-7)6(16)3-15/h2,5-8,15-16H,1,3,12H2,(H,13,17,18)/t5-,6-,7+,8?/m0/s1 |
InChI Key |
YUNLZAPEXNEVJA-QBARFFCXSA-N |
Isomeric SMILES |
C1[C@@H](C(O[C@H]1N2C=C(C(=O)NC2=O)F)[C@H](CO)O)N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)C(CO)O)N |
Origin of Product |
United States |
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